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molecular formula C8H4BrFO B8782360 5-Bromo-2-fluorobenzofuran CAS No. 554448-80-5

5-Bromo-2-fluorobenzofuran

Cat. No. B8782360
M. Wt: 215.02 g/mol
InChI Key: CYRLDGRJBKYZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541579B2

Procedure details

5-Bromobenzofuran-2-carboxylic acid (4.68 g) was suspended in carbon tetrachloride (150 ml) and water (50 ml). To this was added sodium bicarbonate (3.36 g), followed by Selectflor (7.1 g) and the reaction mixture was stirred rapidly for 20 hours. The reaction mixture was diluted with dichloromethane and 2N sodium hydroxide solution. The organic phase was separated, washed with brine and dried over anhydrous MgSO4. The solvent was evaporated under reduced pressure at room temperature. The residue was applied to a silica cartridge (20 g) and eluted with diethyl ether. This gave 5-bromo-2-fluoro-1-benzofuran (1.4 g).
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8](C(O)=O)=[CH:7][C:6]=2[CH:13]=1.C(=O)(O)[O-].[Na+].[B-](F)(F)(F)[F:20].[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1>C(Cl)(Cl)(Cl)Cl.O.ClCCl.[OH-].[Na+]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([F:20])=[CH:7][C:6]=2[CH:13]=1 |f:1.2,3.4.5,9.10|

Inputs

Step One
Name
Quantity
4.68 g
Type
reactant
Smiles
BrC=1C=CC2=C(C=C(O2)C(=O)O)C1
Step Two
Name
Quantity
3.36 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
7.1 g
Type
reactant
Smiles
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred rapidly for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure at room temperature
WASH
Type
WASH
Details
eluted with diethyl ether

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
BrC=1C=CC2=C(C=C(O2)F)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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